molecular formula C19H21N3O2 B11566427 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11566427
M. Wt: 323.4 g/mol
InChI Key: UKLDLRLIFNEXDF-CIAFOILYSA-N
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Description

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that features a combination of aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-EN-1-YL)benzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C19H21N3O2/c1-3-5-15-6-4-7-16(19(15)24)12-21-22-18(23)13-20-17-10-8-14(2)9-11-17/h3-4,6-12,20,24H,1,5,13H2,2H3,(H,22,23)/b21-12+

InChI Key

UKLDLRLIFNEXDF-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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